molecular formula C19H27ClN2O3 B13145011 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride

Cat. No.: B13145011
M. Wt: 366.9 g/mol
InChI Key: FAMLEIAJYSCJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride is a complex organic compound that features a piperazine ring, a naphthalene moiety, and a propanol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is known for its unique structural properties, which allow it to interact with biological systems in specific ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution reactions, where the piperazine ring reacts with ethylene oxide.

    Formation of the Naphthalen-2-yloxy Group: The naphthalene moiety is introduced through an etherification reaction, where naphthol reacts with an appropriate halogenated propanol derivative.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions to form the desired structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The naphthalene moiety can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biology: It is used as a probe to study receptor-ligand interactions.

    Industry: It may be used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(phenyl)propan-2-olhydrochloride
  • 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(benzyl)propan-2-olhydrochloride

Uniqueness

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-olhydrochloride is unique due to its naphthalene moiety, which imparts specific electronic and steric properties. This uniqueness allows it to interact with biological systems in ways that similar compounds cannot, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H27ClN2O3

Molecular Weight

366.9 g/mol

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;hydrochloride

InChI

InChI=1S/C19H26N2O3.ClH/c22-12-11-20-7-9-21(10-8-20)14-18(23)15-24-19-6-5-16-3-1-2-4-17(16)13-19;/h1-6,13,18,22-23H,7-12,14-15H2;1H

InChI Key

FAMLEIAJYSCJFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.